Cas no 15455-85-3 (CholesterolLaurylCarbonate)

Cholesterol Lauryl Carbonate is a cholesterol-derived ester formed by the reaction of cholesterol with lauryl chloroformate. This compound combines the hydrophobic properties of cholesterol with the surfactant characteristics of lauryl carbonate, making it useful in lipid-based formulations. Its amphiphilic nature allows for improved solubility and stability in emulsions, micelles, and liposomal systems. The product is particularly relevant in pharmaceutical and cosmetic applications, where it serves as a stabilizing agent or permeability enhancer. Its compatibility with lipid bilayers also makes it suitable for drug delivery research. Cholesterol Lauryl Carbonate exhibits high chemical stability and low toxicity, aligning with regulatory requirements for biomedical use.
CholesterolLaurylCarbonate structure
CholesterolLaurylCarbonate structure
Product Name:CholesterolLaurylCarbonate
CAS No:15455-85-3
MF:C40H70O3
MW:598.982013225555
MDL:MFCD00059910
CID:182324
PubChem ID:125308854
Update Time:2025-06-13

CholesterolLaurylCarbonate Chemical and Physical Properties

Names and Identifiers

    • Cholest-5-en-3-ol (3b)-, 3-(dodecyl carbonate)
    • Cholesterol Lauryl Carbonate
    • Cholesteryllaurylcarbonate
    • 5-CHOLESTEN-3BETA-OL 3-DODECYLCARBONATE
    • Cholesterol carbonic acid dodecyl ester
    • Cholesterol Dodecyl Carbonate
    • CHOLESTEROL N-DODECYL CARBONATE
    • CHOLESTERYL DODECYLCARBONATE
    • Cholesteryl-dodecylcarbonat
    • dodecylcarbonate
    • CholesterolLaurylCarbonate
    • (1R,3aS,3bS,7S,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl dodecyl carbonate
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecyl carbonate
    • SCHEMBL8997769
    • (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl dodecyl carbonate
    • MFCD00059910
    • sodiumsarcosinate
    • 15455-85-3
    • AKOS027320901
    • AS-75310
    • PKYYPLNVJTUARH-HLOANKIQSA-N
    • A12092
    • (1R,3AS,3BS,7S,9AR,9BS,11AR)-9A,11A-DIMETHYL-1-[(2R)-6-METHYLHEPTAN-2-YL]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-7-YL DODECYL CARBONATE
    • MDL: MFCD00059910
    • Inchi: 1S/C40H70O3/c1-7-8-9-10-11-12-13-14-15-16-28-42-38(41)43-33-24-26-39(5)32(29-33)20-21-34-36-23-22-35(31(4)19-17-18-30(2)3)40(36,6)27-25-37(34)39/h20,30-31,33-37H,7-19,21-29H2,1-6H3/t31-,33+,34+,35-,36+,37+,39+,40-/m1/s1
    • InChI Key: PKYYPLNVJTUARH-HLOANKIQSA-N
    • SMILES: O(C(=O)OCCCCCCCCCCCC)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 598.53200
  • Monoisotopic Mass: 598.53249609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 19
  • Complexity: 877
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 15.1
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 648.0±25.0 °C at 760 mmHg
  • Flash Point: 146.7±17.3 °C
  • PSA: 35.53000
  • LogP: 12.47050
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.9 mmHg at 25°C

CholesterolLaurylCarbonate Security Information

CholesterolLaurylCarbonate Pricemore >>

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Additional information on CholesterolLaurylCarbonate

CholesterolLaurylCarbonate (CAS No. 15455-85-3): A Comprehensive Overview in Modern Chemical and Pharmaceutical Applications

CholesterolLaurylCarbonate, identified by the chemical compound code CAS No. 15455-85-3, represents a significant advancement in the realm of chemical and pharmaceutical sciences. This compound, characterized by its unique molecular structure, has garnered considerable attention for its multifaceted applications, particularly in drug delivery systems, lipid-based formulations, and as an intermediate in synthetic organic chemistry. The integration of cholesterol derivatives with lauryl carbonate has opened new avenues for enhancing the efficacy and stability of various biomedical products.

The structural composition of CholesterolLaurylCarbonate combines the hydrophobic properties of lauryl groups with the amphiphilic nature of cholesterol, making it an excellent candidate for stabilizing emulsions and improving the bioavailability of hydrophobic drugs. Recent studies have highlighted its potential in developing novel nanocarriers, such as liposomes and micelles, which are pivotal in targeted drug delivery systems. These nanocarriers enhance the solubility and permeability of therapeutic agents, thereby improving treatment outcomes.

In the context of pharmaceutical research, CholesterolLaurylCarbonate has been explored for its role in modulating cellular membranes. Its ability to interact with lipid bilayers suggests applications in enhancing membrane fluidity and permeability, which is crucial for the transport of nutrients and pharmaceuticals across cell membranes. This property has been particularly investigated in the development of transdermal drug delivery systems, where improved membrane penetration can lead to more effective and efficient drug administration.

The compound's utility extends to the field of cosmetics and personal care products as well. Its incorporation into formulations has been shown to improve skin penetration and retention of active ingredients, making it a valuable component in anti-aging creams, moisturizers, and sunscreens. The amphiphilic nature of CholesterolLaurylCarbonate allows it to form stable emulsions that enhance product texture and performance.

From a synthetic chemistry perspective, CAS No. 15455-85-3 serves as a versatile intermediate in organic synthesis. Its reaction with various functional groups enables the creation of complex molecules with tailored properties for pharmaceutical applications. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacokinetic profiles, contributing to the discovery of new therapeutic agents.

Recent advancements in computational chemistry have further elucidated the mechanistic aspects of CholesterolLaurylCarbonate. Molecular dynamics simulations have provided insights into its interactions with biological targets, aiding in the rational design of drugs that can selectively bind to specific receptors or enzymes. This computational approach has accelerated the drug discovery process by predicting binding affinities and optimizing molecular structures.

The environmental impact of using CholesterolLaurylCarbonate has also been a focus of contemporary research. Studies have demonstrated its biodegradability and low toxicity profile, making it an environmentally friendly alternative to traditional synthetic compounds. This aligns with global efforts to develop sustainable practices in pharmaceutical manufacturing and product development.

The future prospects of CholesterolLaurylCarbonate are promising, with ongoing research exploring its potential in gene therapy vectors and mRNA delivery systems. Its ability to form stable complexes with nucleic acids makes it an attractive candidate for developing non-viral gene delivery platforms. Such advancements could revolutionize treatments for genetic disorders by enabling precise and efficient delivery of therapeutic genes.

In conclusion, CholesterolLaurylCarbonate (CAS No. 15455-85-3) stands as a testament to the innovative potential inherent in interdisciplinary research between chemistry and biomedicine. Its diverse applications span from enhancing drug delivery systems to contributing to sustainable chemical synthesis, underscoring its significance in modern pharmaceutical sciences. As research continues to uncover new possibilities, this compound is poised to play an increasingly vital role in shaping the future of medicine and biotechnology.

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